28-Norcastasterone

Descripción general

Descripción

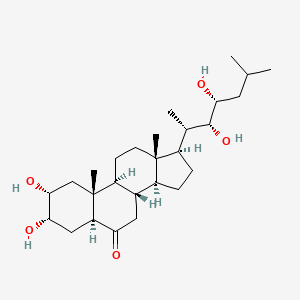

28-Norcastasterone is a brassinosteroid, a class of polyhydroxysteroids recognized as essential plant hormones. These compounds play a crucial role in various plant developmental processes, including cell elongation, division, and differentiation, as well as vascular differentiation and stress responses . This compound is synthesized from cholesterol and is a key intermediate in the biosynthesis of other brassinosteroids .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 28-Norcastasterone is synthesized from cholesterol via the late C-6 oxidation pathway. The process involves several enzymatic steps, including the conversion of cholesterol to cholestanol, followed by further oxidation to 6-oxocholestanol and eventually to this compound . The enzymes CYP85A1 and CYP85A2, expressed in yeast, catalyze the C-6 oxidation, with CYP85A2 being more efficient .

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely to involve biotechnological approaches using genetically modified organisms to express the necessary enzymes for its biosynthesis. This method ensures a sustainable and efficient production process.

Análisis De Reacciones Químicas

Types of Reactions: 28-Norcastasterone undergoes various chemical reactions, including:

Oxidation: Conversion of 6-deoxo-28-norcastasterone to this compound.

Reduction: Potential reduction reactions involving the steroid backbone.

Substitution: Possible substitution reactions at hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Enzymatic oxidation using CYP85A1 and CYP85A2.

Reduction: Chemical reducing agents such as sodium borohydride.

Substitution: Reagents like acyl chlorides for esterification reactions.

Major Products Formed:

Oxidation: this compound from 6-deoxo-28-norcastasterone.

Reduction: Reduced forms of this compound.

Substitution: Esterified derivatives of this compound.

Aplicaciones Científicas De Investigación

Plant Growth Regulation

28-Norcastasterone is known to influence various aspects of plant growth and development:

- Restoration of Abnormal Growth : Studies have shown that exogenously applied this compound can restore the abnormal growth phenotypes in mutant plants, such as Arabidopsis det2 and dwf4 mutants, which are defective in brassinosteroid biosynthesis pathways. The application of this compound effectively rescues the growth defects associated with these mutations, indicating its pivotal role in the brassinosteroid signaling pathway .

- Promotion of Seedling Growth : In tomato seedlings, this compound has been demonstrated to promote growth by facilitating the conversion of cholesterol to various brassinosteroids. This biosynthetic pathway includes the transformation of 6-deoxo-28-norcastasterone to this compound, catalyzed by specific cytochrome P450 enzymes .

Stress Response Modulation

Brassinosteroids, including this compound, are known to enhance plant resilience against environmental stresses:

- Drought and Salinity Tolerance : Exogenous application of this compound has been linked to improved tolerance to drought and salinity in various plant species. This effect is attributed to enhanced stomatal regulation and root development under stress conditions .

- Disease Resistance : Research indicates that brassinosteroids can also play a role in enhancing disease resistance in plants. The application of this compound may trigger defense mechanisms that help plants combat pathogens more effectively .

Metabolic Engineering and Biotechnological Applications

The biosynthetic pathways involving this compound are of interest for metabolic engineering:

- Enhanced Production of Brassinosteroids : Understanding the biosynthesis of this compound can lead to biotechnological applications aimed at increasing the yield of valuable brassinosteroids in crops. By manipulating specific enzymes involved in its synthesis, researchers aim to enhance the production of this compound for agricultural benefits .

- Genetic Engineering Approaches : Genetic modification techniques targeting genes related to the brassinosteroid biosynthetic pathway can be employed to create transgenic plants with improved growth characteristics and stress resistance properties .

Table 1: Summary of Key Studies on this compound Applications

Mecanismo De Acción

28-Norcastasterone exerts its effects by binding to brassinosteroid receptors on the cell surface, initiating a signal transduction cascade that regulates gene expression. This process involves the activation of transcription factors that control the expression of genes related to cell growth, division, and stress responses . The primary molecular targets include the brassinosteroid-insensitive 1 (BRI1) receptor and its co-receptors .

Comparación Con Compuestos Similares

Castasterone: Another brassinosteroid with a similar structure but with a methyl group at the C-24 position.

Brassinolide: A highly active brassinosteroid with additional hydroxyl groups.

Teasterone: A precursor in the brassinosteroid biosynthesis pathway.

Uniqueness of 28-Norcastasterone: this compound is unique due to its role as a key intermediate in the biosynthesis of other brassinosteroids. Its structure, lacking a methyl group at the C-24 position, distinguishes it from other brassinosteroids and influences its biological activity .

Actividad Biológica

28-Norcastasterone (28-norCS) is a member of the brassinosteroid (BR) family, a group of plant hormones known for their critical roles in various physiological processes, including growth, development, and stress responses. This article provides a comprehensive overview of the biological activity of this compound, focusing on its biosynthesis, physiological effects, and implications in plant biology.

1. Biosynthesis Pathway

The biosynthesis of this compound primarily occurs from cholesterol through a series of enzymatic reactions. The key steps in the biosynthetic pathway involve:

- Cholesterol to Cholestanol : Cholesterol is first converted to cholestanol.

- C-6 Oxidation : The late C-6 oxidation pathway leads to the formation of various intermediates, including 6-deoxo-28-norcathasterone and ultimately this compound .

The pathway can be summarized as follows:

| Step | Reaction |

|---|---|

| Cholesterol → Cholestanol | Catalyzed by enzymes like CYP85A1 and CYP85A2 |

| Cholestanol → 6-deoxo-28-norcathasterone | Via oxidation reactions |

| 6-deoxo-28-norcathasterone → this compound | Final conversion step |

2.1 Growth Regulation

This compound has been shown to influence plant growth positively. In Arabidopsis thaliana, application of 28-norCS restored abnormal growth in mutants deficient in BRs, indicating its role as an active growth regulator .

2.2 Stress Response

Research indicates that the levels of this compound vary in response to environmental stresses such as drought. Drought-sensitive maize genotypes exhibited higher concentrations of 28-norCS compared to drought-resistant ones, suggesting a potential role in stress signaling and adaptation .

2.3 Interaction with Other Hormones

The interaction between brassinosteroids and other plant hormones has been documented. For instance, studies show that the presence of exogenous BRs can enhance the effects of salicylic acid (SA) and jasmonic acid (JA), leading to improved stress tolerance and growth responses .

3. Comparative Biological Activity

While this compound is biologically active, its activity is significantly lower than that of its precursor castasterone (CS). Specifically, it has been reported that 28-norCS exhibits only about 10% of the biological activity compared to CS . This differential activity highlights the importance of structural modifications in determining the efficacy of brassinosteroids.

Case Study 1: Drought Response in Maize

A study analyzed two maize genotypes under drought conditions. The drought-sensitive genotype showed elevated levels of this compound, which correlated with reduced leaf fresh mass compared to the drought-resistant genotype that maintained higher overall BR levels .

Case Study 2: Tomato Seedlings

In tomato seedlings, exogenous application of this compound was found to restore growth in dwarf mutants lacking functional BR pathways. This suggests that while less potent than CS, 28-norCS plays a crucial role in maintaining BR homeostasis and promoting growth under certain conditions .

Propiedades

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-14(2)10-23(30)25(32)15(3)17-6-7-18-16-11-21(28)20-12-22(29)24(31)13-27(20,5)19(16)8-9-26(17,18)4/h14-20,22-25,29-32H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,22-,23+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZRNENZMVIPBX-SCLBUMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83464-85-1 | |

| Record name | 28-Norcastasterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.